molecular formula C8H11NO3S B11034286 N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide

N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide

Cat. No.: B11034286
M. Wt: 201.25 g/mol
InChI Key: RFQSLSDLBUWLLH-UHFFFAOYSA-N
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Description

N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiolane ring with a dioxo functional group and a but-2-ynamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide typically involves the reaction of a thiolane derivative with an appropriate alkyne. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, leading to the modulation of enzymatic activity. The alkyne moiety can undergo cycloaddition reactions, forming covalent bonds with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-Dioxo-1lambda6-thiolan-3-YL)but-2-ynamide stands out due to its unique combination of a thiolane ring and an alkyne moiety. This structural feature allows it to participate in a diverse range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)but-2-ynamide

InChI

InChI=1S/C8H11NO3S/c1-2-3-8(10)9-7-4-5-13(11,12)6-7/h7H,4-6H2,1H3,(H,9,10)

InChI Key

RFQSLSDLBUWLLH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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